molecular formula C15H13N3O5 B5602047 4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime

4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime

Cat. No. B5602047
M. Wt: 315.28 g/mol
InChI Key: BQMALHGKCXIEEL-MHWRWJLKSA-N
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Description

The chemical compound belongs to the class of organic compounds known as oximes, which are characterized by the presence of the C=N-OH functional group. These compounds are of interest due to their potential applications in various fields, including material science, organic synthesis, and as intermediates in the production of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of oximes, including those derived from nitrobenzaldehyde and methoxyphenyl compounds, typically involves the reaction of an aldehyde or ketone with hydroxylamine. For instance, Epishina et al. (1997) synthesized an oxime of 3-amino-5-nitrobenzaldehyde by reacting 3-amino-5-nitrobenzaldehyde phenylhydrazone with excess of (NH2OH)2·H2SO4 (Epishina, Ovchinnikov, & Makhova, 1997). This method illustrates a general approach to oxime synthesis, which could be applied to synthesize the specific compound of interest.

Molecular Structure Analysis

The molecular structure of oxime derivatives, including their crystal structures and conformational behaviors, can be elucidated using techniques such as X-ray diffraction. Gomes et al. (2018) discussed the crystal structures of four methoxybenzaldehyde oxime derivatives, revealing different conformations and hydrogen-bonding patterns (Gomes, de Souza, Da Costa, Wardell, & Low, 2018). Such studies are crucial for understanding the molecular interactions and stability of oxime compounds.

Chemical Reactions and Properties

Oximes undergo various chemical reactions, including conversion back to carbonyl compounds, cycloadditions, and rearrangements. Kim et al. (2010) demonstrated the conversion of oximes to their corresponding carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under mild conditions (Kim, Lee, Kim, Lee, & Yoon, 2010). These reactions are significant for the synthesis and functionalization of oxime compounds.

Physical Properties Analysis

The physical properties of oximes, such as melting points, solubility, and crystallinity, depend on their molecular structure and substitution patterns. The crystallographic studies mentioned above provide insights into the solid-state properties of oxime derivatives.

Chemical Properties Analysis

The chemical properties of oximes include their reactivity towards various reagents, stability under different conditions, and ability to participate in specific chemical transformations. The study by Rossiter and Dobbs (2005) on oximes and their derivatives highlights the synthetic utility of oximes, including their role as intermediates in the synthesis of amines, nitriles, and other nitrogen-containing compounds (Rossiter & Dobbs, 2005).

properties

IUPAC Name

[(E)-(4-nitrophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-22-14-8-4-12(5-9-14)17-15(19)23-16-10-11-2-6-13(7-3-11)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMALHGKCXIEEL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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